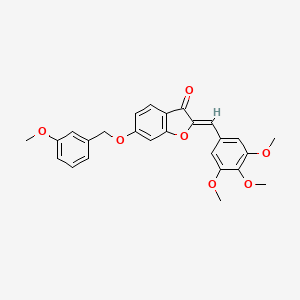

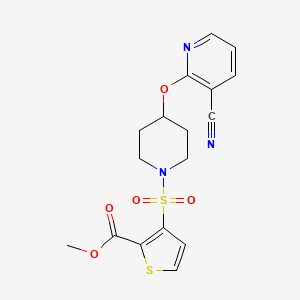

![molecular formula C22H21F3N4O2 B2492307 4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine CAS No. 1030386-16-3](/img/structure/B2492307.png)

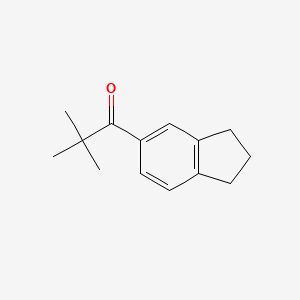

4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is of interest due to its structural features, incorporating elements such as a pyrazole ring, a nitrophenyl group, a trifluoromethyl group, and a piperidine moiety. These features suggest a potential for diverse chemical reactions and interactions, contributing to its significance in various scientific studies.

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For example, Kumar et al. (2004) described the synthesis of a related compound through a series of reactions starting from propiophenone derivatives, achieving a significant yield and showcasing the complex synthetic routes required for these molecules (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through X-ray crystallography, revealing intricate details about their crystal packing and molecular conformations. Zonouz et al. (2010) detailed the orthogonal arrangement of certain substituents and the cis/cis arrangement of ester groups, highlighting the importance of molecular geometry in the overall properties of these compounds (Zonouz et al., 2010).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, leveraging their reactive sites for further functionalization. Abdallah et al. (2007) explored reactions involving nitrophenyl-piperidinostyrene, leading to the synthesis of derivatives with potential biological activity (Abdallah et al., 2007). The chemical reactivity is often influenced by the electronic nature of the substituents and the steric hindrance provided by the molecular framework.

Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound is likely involved in studies related to cytochrome P450 (CYP) enzymes, which metabolize a structurally diverse number of drugs. The selectivity of chemical inhibitors for CYP isoforms plays a crucial role in deciphering the involvement of specific isoforms and predicting drug-drug interactions. Although not directly mentioned, compounds with similar structural features are evaluated for their potency and selectivity as chemical inhibitors in human liver microsomal incubations, emphasizing the importance of understanding these interactions in pharmacology and toxicology (Khojasteh et al., 2011).

Nucleophilic Aromatic Substitution of the Nitro-group

Research on the reactions of piperidine with nitrobenzenes, resulting in products like 2-nitro-1-piperidinobenzene, highlights the compound's relevance in studies on nucleophilic aromatic substitution. This reaction mechanism, not directly citing the compound but relevant to its structural class, provides insights into the synthesis of related compounds and their potential applications in developing new chemical entities with specific functionalities (Pietra & Vitali, 1972).

Antifungal Pharmacophore Sites

In the context of combating Fusarium oxysporum, research involving pyrazole derivatives, including discussions on structure–activity relationship (SAR) interpretations, suggests the compound's framework could contribute to developing antifungal agents. The identification of antifungal pharmacophore sites within this chemical class indicates the potential for these compounds to serve as templates for designing new antifungal agents (Kaddouri et al., 2022).

Ligands for D2-like Receptors

Arylcycloalkylamines, which include structural features similar to those of the compound , are investigated for their roles as pharmacophoric groups in antipsychotic agents. This research emphasizes the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors, suggesting potential applications in designing new therapeutic agents for psychiatric disorders (Sikazwe et al., 2009).

Wirkmechanismus

Pyrazoles

are a class of organic compounds with the formula C₃H₃N₂H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Eigenschaften

IUPAC Name |

4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N4O2/c23-22(24,25)18-6-4-15(5-7-18)14-28-10-8-16(9-11-28)20-13-21(27-26-20)17-2-1-3-19(12-17)29(30)31/h1-7,12-13,16H,8-11,14H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVXMNXAKJTSDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

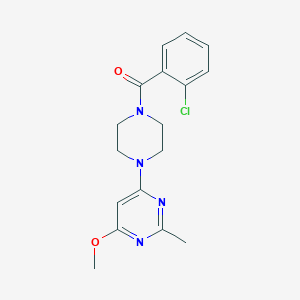

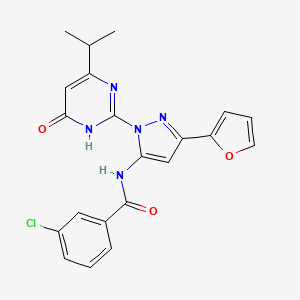

![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)

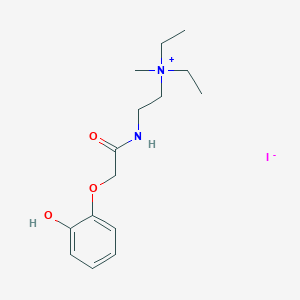

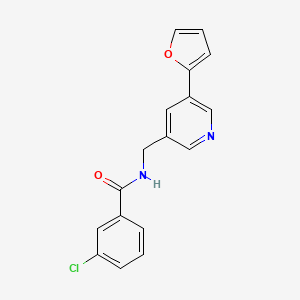

![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)

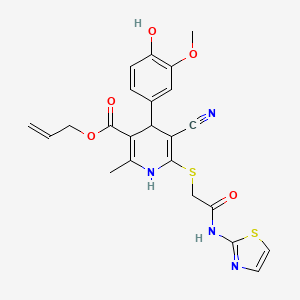

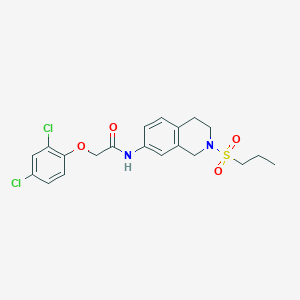

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)